

# Application of Dibutyl Sulphoxide in Metal Extraction Processes

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## Compound of Interest

Compound Name: *Dibutyl sulphoxide*

Cat. No.: *B1346571*

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## Application Notes

**Dibutyl sulphoxide** (DBSO) has demonstrated significant potential as a selective extractant in the field of hydrometallurgy, particularly for the separation of precious metals. Its application is most prominently noted in the solvent extraction of palladium(II) from acidic chloride solutions, where it exhibits high efficiency and selectivity, allowing for a clean separation from other platinum group metals, notably platinum(IV).

The extraction mechanism of palladium(II) with DBSO is dependent on the concentration of hydrochloric acid in the aqueous phase. At lower acid concentrations, DBSO acts as a neutral ligand, directly coordinating with the palladium species. This selective interaction forms a metal-organic complex that is soluble in the organic phase, typically kerosene. Conversely, the extraction of platinum(IV) is favored at higher acid concentrations. This differential behavior is the cornerstone of the highly effective separation of these two valuable metals.

The process is reversible, and palladium can be efficiently recovered from the loaded organic phase through a stripping process. An aqueous solution of ammonia and ammonium chloride has been shown to be an effective stripping agent, achieving near-quantitative recovery of the palladium. The high separation coefficient for palladium over platinum underscores the practical utility of DBSO in refining processes where high-purity metals are required.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the extraction and separation of Palladium(II) and Platinum(IV) using **Dibutyl Sulphoxide** (DBSO) in kerosene.

Table 1: Optimal Conditions for the Separation of Pd(II) and Pt(IV)

Parameter	Optimal Range/Value
DBSO Concentration	0.6 – 1.2 mol/dm <sup>3</sup>
Organic/Aqueous (O/A) Phase Ratio	0.6 – 1.0
H <sup>+</sup> Concentration of Aqueous Phase	1.0 – 1.5 mol/dm <sup>3</sup>
Contact Time	5 minutes

Table 2: Extraction and Separation Performance

Parameter	Value	Reference
Separation Coefficient (Pd/Pt)	$2.7 \times 10^4$	[1]
Extraction Saturation Capacity of Pd(II)	> 14 g/dm <sup>3</sup>	[1]
Stripping Efficiency of Pd(II)	99.2%	[1]

## Experimental Protocols

The following protocols are detailed methodologies for the key experiments involving the application of **dibutyl sulphoxide** in metal extraction.

### Protocol 1: Solvent Extraction of Palladium(II) and Platinum(IV)

1. Preparation of Aqueous Feed Solution: a. Prepare a stock solution of palladium(II) by dissolving a known quantity of palladium chloride (PdCl<sub>2</sub>) in a 1.0 mol/dm<sup>3</sup> hydrochloric acid (HCl) solution. b. Similarly, prepare a stock solution of platinum(IV) by dissolving a known

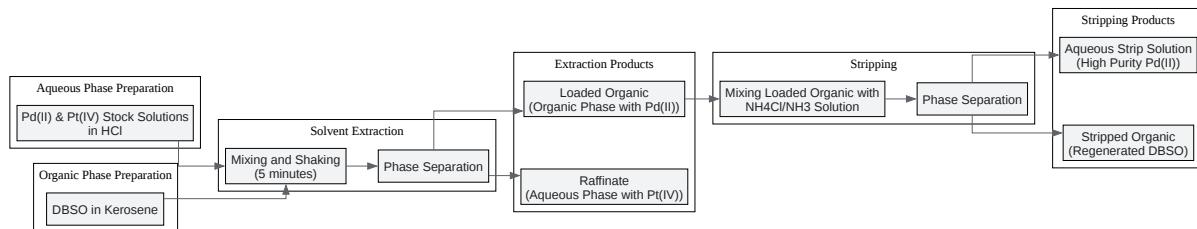
quantity of chloroplatinic acid ( $\text{H}_2\text{PtCl}_6$ ) in a 1.0 mol/dm<sup>3</sup> HCl solution. c. For separation studies, prepare a mixed aqueous feed solution containing both Pd(II) and Pt(IV) at desired concentrations in 1.0 - 1.5 mol/dm<sup>3</sup> HCl.

2. Preparation of Organic Solvent: a. Prepare the organic extractant solution by dissolving the required amount of **dibutyl sulphoxide** (DBSO) in kerosene to achieve the desired concentration (e.g., 0.6 mol/dm<sup>3</sup>).
3. Extraction Procedure: a. In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic solvent (or as per the desired O/A ratio). b. Shake the funnel vigorously for 5 minutes to ensure thorough mixing and to allow the extraction equilibrium to be reached. c. Allow the phases to separate completely. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic. d. Separate the two phases carefully.
4. Analysis: a. Determine the concentration of Pd(II) and Pt(IV) in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). b. The concentration of the metals in the organic phase can be calculated by mass balance.

## Protocol 2: Stripping of Palladium(II) from the Loaded Organic Phase

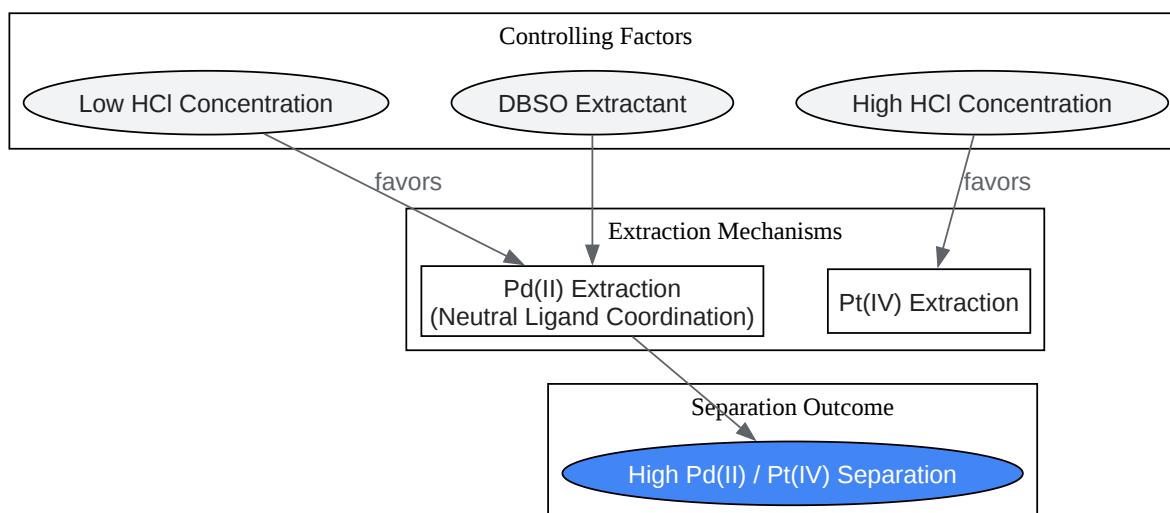
1. Preparation of Stripping Solution: a. Prepare the stripping solution by dissolving 3% (m/v) ammonium chloride ( $\text{NH}_4\text{Cl}$ ) in a 5 mol/dm<sup>3</sup> ammonia ( $\text{NH}_3$ ) solution.
2. Stripping Procedure: a. Take a known volume of the palladium-loaded organic phase from the extraction step. b. Add an equal volume of the stripping solution to the loaded organic phase in a separatory funnel. c. Shake the funnel for a predetermined time (e.g., 10-15 minutes) to allow for the back-extraction of palladium. d. Allow the phases to separate. The aqueous phase now contains the stripped palladium.
3. Analysis: a. Analyze the palladium concentration in the aqueous stripping solution and the remaining concentration in the organic phase using AAS or ICP-OES to determine the stripping efficiency.

## Visualizations



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Caption: Workflow for the separation of Pd(II) and Pt(IV) using DBSO.



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Caption: Logical relationship of extraction conditions and separation outcome.

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## References

- 1. Solvent extraction and spectrophotometric determination of palladium(II) with 2,2'-bipyridyl 2-pyridylhydrazone (DPPH) - Analyst (RSC Publishing) [pubs.rsc.org]
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